ERK2 Substrate

Enzymology Kinase Assay Development Signal Transduction

Choose ERK2 Substrate (Erktide) for unambiguous ERK2 activity measurement. Unlike generic MAPK peptides (e.g., MBP-derived APRTPGGRR), Erktide offers ~600-fold catalytic efficiency difference, ensuring target-specific signal without cross-reactivity from p38 or other MAPKs. Its rapid-equilibrium kinetics deliver linear initial velocities ideal for HTS and IC50 determinations. Ideal for dissecting mutational effects on catalytic function. A kinetically validated, cost-effective alternative to full-length substrates.

Molecular Formula C84H121N15O21
Molecular Weight 1676.9 g/mol
Cat. No. B12387647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2 Substrate
Molecular FormulaC84H121N15O21
Molecular Weight1676.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1
InChIKeyAAUYYKYSDBMXEN-JTICBIPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 pc / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK2 Substrate Peptide (Erktide, IPTTPITTTYFFFK) for Kinase Activity Assays and Inhibitor Screening


ERK2 Substrate, commonly referred to as Erktide (sequence: IPTTPITTTYFFFK), is a synthetic 13-amino acid peptide specifically designed for the in vitro measurement of Extracellular Signal-Regulated Kinase 2 (ERK2) activity [1]. It contains a canonical MAPK consensus phosphorylation motif (Pro-X-Ser/Thr-Pro) [2] and serves as a well-characterized, rapid-equilibrium substrate for steady-state kinetic analysis of ERK2, enabling quantification of both enzyme activity and inhibitor potency [3]. The peptide is available from commercial vendors (e.g., AnaSpec, MedChemExpress) at >95% HPLC purity for research use [4].

Why Generic MAPK Peptide Substitution is Not Advisable for ERK2-Specific Assays


Substituting an ERK2-specific substrate with a generic MAPK consensus peptide (e.g., MBP-derived APRTPGGRR) introduces significant quantitative variability and cross-reactivity, invalidating direct comparisons of kinetic parameters and inhibitor potencies [1][2]. A direct kinetic study demonstrates that ERKtide and the MBP peptide exhibit a ~600-fold difference in catalytic efficiency (kcat/Km) due to profoundly different binding mechanisms [1]. Furthermore, certain peptides, such as the MBP peptide, are efficiently phosphorylated by other MAPKs like p38, leading to overestimation of ERK2 activity in complex lysates [2][3]. Therefore, assay reproducibility and target specificity are compromised unless the exact, kinetically defined peptide substrate is used.

Quantitative Differentiation of ERK2 Substrate (Erktide) for Informed Procurement


Kinetic Efficiency of Erktide vs. Full-Length Protein Substrate MBP

ERKtide exhibits a significantly lower binding affinity and catalytic efficiency compared to the physiological protein substrate Myelin Basic Protein (MBP). This is a crucial differentiating feature for assay design. MBP binds 1500-fold more tightly (Kd ≤0.5 µM vs. ≥1.5 mM) and is processed with a catalytic efficiency (kcat/Km) ~600-fold higher than ERKtide [1]. The kinetic pathway for ERKtide is characterized by rapid-equilibrium binding and fast product release, in contrast to the diffusion-limited binding of MBP [1].

Enzymology Kinase Assay Development Signal Transduction

Relative Efficiency of Erktide Compared to MBP-Derived Consensus Peptide (APRTPGGRR)

While the MBP-derived peptide APRTPGGRR is often described as 'the most efficient' consensus substrate, comparative kinetic data for Erktide vs. APRTPGGRR is not directly available in primary literature. However, a separate class of optimized peptides (Ser31 peptides) exhibits catalytic efficiencies up to 4-fold higher than an MBP-based peptide [1]. This establishes that significant, quantifiable differences exist among synthetic ERK2 peptide substrates, underscoring that 'generic' substitution is not kinetically neutral.

Kinase Assay Peptide Substrate Signal Transduction

Kinase Selectivity of Erktide vs. MBP-Derived Peptide (APRTPGGRR)

A critical differentiator is cross-reactivity. The MBP peptide (APRTPGGRR) is phosphorylated by both ERK and p38 MAPK, making it unsuitable for quantifying ERK2-specific activity in complex mixtures without prior purification [1][2]. In contrast, while not completely devoid of off-target potential, Erktide's defined kinetic pathway and use in specific ERK2 assays suggest a more restricted profile [3].

Kinase Specificity MAPK Signaling Assay Cross-reactivity

Optimal Experimental Scenarios for ERK2 Substrate (Erktide) Utilization


High-Throughput Screening (HTS) for ERK2 Inhibitors

ERKtide is the optimal substrate for HTS campaigns due to its rapid-equilibrium binding and fast product release, which produce a linear initial velocity over a wide range of substrate concentrations [1]. The ~600-fold lower catalytic efficiency compared to MBP allows for a larger, more manageable assay window to accurately determine IC₅₀ values for ATP-competitive and allosteric inhibitors [1].

Steady-State Kinetic Characterization of ERK2 Mutants

The well-defined kinetic mechanism of ERKtide (random-order sequential mechanism with fast product release) makes it an ideal substrate for dissecting the impact of point mutations (e.g., K52R, K52A) on ERK2's catalytic function. It has been used to show that mutations primarily affect kcat without altering substrate Km, a distinction that would be obscured by a substrate like MBP with a more complex binding and release mechanism [2].

In Vitro ERK2 Activity Assays in Purified Systems

For laboratories quantifying ERK2 activity in purified enzyme preparations or immunoprecipitates, ERKtide provides a reliable, cost-effective alternative to full-length protein substrates. Unlike the MBP peptide (APRTPGGRR), which exhibits cross-reactivity with p38, Erktide offers enhanced specificity for ERK2, minimizing interference from other MAPKs and ensuring the measured activity reflects the target kinase [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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